molecular formula C11H21BrO6 B11935759 Br-PEG4-methyl acetate

Br-PEG4-methyl acetate

Cat. No.: B11935759
M. Wt: 329.18 g/mol
InChI Key: HWNBXYOTWICDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG4-methyl acetate involves the reaction of polyethylene glycol (PEG) with methyl acetate and a brominating agent. The reaction typically occurs under controlled conditions to ensure the correct attachment of the bromine atom to the PEG chain. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain the desired reaction conditions and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Br-PEG4-methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-PEG derivatives, while oxidation reactions can produce oxidized PEG derivatives .

Mechanism of Action

Br-PEG4-methyl acetate functions as a linker in PROTACs, connecting two different ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTACs with specific target proteins .

Properties

Molecular Formula

C11H21BrO6

Molecular Weight

329.18 g/mol

IUPAC Name

methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3

InChI Key

HWNBXYOTWICDGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCOCCOCCOCCBr

Origin of Product

United States

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